N1,N2-Dimethylbenzene-1,2-diamine
Overview
Description
N1,N2-Dimethylbenzene-1,2-diamine is a chemical compound that is soluble in various organic solvents. It has alkaline properties and is commonly used in the field of organic synthesis . It can serve as a catalyst, functional reagent, and starting material in organic synthesis .
Synthesis Analysis
N1,N2-Dimethylbenzene-1,2-diamine is typically synthesized from phenol through a nitration process to produce nitrophenol, which is then reduced to yield the target product .Molecular Structure Analysis
The molecular formula of N1,N2-Dimethylbenzene-1,2-diamine is C8H12N2 . The average mass is 136.194 Da and the monoisotopic mass is 136.100052 Da .Chemical Reactions Analysis
This compound is known for its reactivity. It can undergo amination reactions with various substrates . In a study, the kinetics and mechanism of anodic oxidation of an Au electrode in a weakly basic aqueous solution of secondary diaminoalkanes (N1,N2-dimethylethane-1,2-diamine and piperazine) were studied by cyclic voltammetry and gravimetry .Physical And Chemical Properties Analysis
N1,N2-Dimethylbenzene-1,2-diamine is a colorless to light yellow liquid . It is soluble in various organic solvents . The compound has a molecular weight of 136.19 .Scientific Research Applications
Electrochromic Poly(ether sulfone)s Synthesis
N1,N2-Dimethylbenzene-1,2-diamine derivatives have been used in the synthesis of novel electrochromic poly(ether sulfone)s. These compounds demonstrate high coloration contrast and excellent electrochemical stability in electrochromic devices (Huang, Kung, Shao, & Liou, 2021).
Chiral Bisferrocenyldiamines in Asymmetric Synthesis
Chiral C(2)-symmetrical bisferrocenyl diamines, synthesized using N1,N2-Dimethylbenzene-1,2-diamine, have shown promise in asymmetric cyclopropanation of olefins, offering high enantioselectivity (Song et al., 1999).
Kinetics of 1,2-Dimethylbenzene Oxidation
Research on the oxidation of 1,2-dimethylbenzene, closely related to N1,N2-Dimethylbenzene-1,2-diamine, has provided insights into the reactivity and kinetics relevant to combustion science (Gaïl, Dagaut, Black, & Simmie, 2008).
Development of Gas Separation Membranes
A novel diamine with ether and phenyl linkages was used to create poly(ether imide)s thin films, demonstrating potential in high-performance gas separation applications (Dinari, Ahmadizadegan, & Asadi, 2015).
Novel Cocrystals and Salts
N1,N2-Dimethylbenzene-1,2-diamine has been utilized in the formation of hydrated cocrystals, contributing to the understanding of molecular interactions and crystal structures (Ng, 2009).
Catalysis in Suzuki Cross-Couplings
The compound serves as an effective ligand in nickel-catalyzed cross-couplings, enabling Suzuki reactions of unactivated secondary alkyl halides at room temperature, which is significant in organic synthesis (Saito & Fu, 2007).
Polymer Synthesis and Characterization
N1,N2-Dimethylbenzene-1,2-diamine derivatives are crucial in the synthesis of various polymers, including polyamides and polyimides, with applications in materials science and engineering (Liaw, Liaw, & Jeng, 1998).
Safety And Hazards
When handling N1,N2-Dimethylbenzene-1,2-diamine, safety procedures should be followed. This compound may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided . It should be handled in well-ventilated areas and protective measures should be taken during storage and handling to ensure safe use .
Relevant Papers There are several papers related to N1,N2-Dimethylbenzene-1,2-diamine. For instance, one paper discusses the electrochemical behavior of smooth gold in aqueous solutions of piperazine and N1,N2-dimethylethane-1,2-diamine . Another paper presents the structural characterization of two benzene-1,2-diamine complexes of zinc chloride . These papers provide valuable insights into the properties and potential applications of N1,N2-Dimethylbenzene-1,2-diamine.
properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAPFAAAQBMYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472602 | |
Record name | 3,4-dimethylaminophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Dimethylbenzene-1,2-diamine | |
CAS RN |
3213-79-4 | |
Record name | 3,4-dimethylaminophenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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